molecular formula C21H17NO3 B13124175 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid CAS No. 41951-11-5

3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid

Cat. No.: B13124175
CAS No.: 41951-11-5
M. Wt: 331.4 g/mol
InChI Key: CNEUIYKHILVQMV-UHFFFAOYSA-N
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Description

3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid is an organic compound characterized by its unique structure, which includes a diphenylamino group, a keto group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets, primarily through its aromatic and keto groups. These interactions can influence biological pathways by binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The presence of both the diphenylamino and keto groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

41951-11-5

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-oxo-2-phenyl-3-(N-phenylanilino)propanoic acid

InChI

InChI=1S/C21H17NO3/c23-20(19(21(24)25)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,24,25)

InChI Key

CNEUIYKHILVQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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